1-(2-Carboxyphenyl)-3-ethyl-piperazine
Description
1-(2-Carboxyphenyl)-3-ethyl-piperazine is a piperazine derivative characterized by a 2-carboxyphenyl group attached to the nitrogen at position 1 and an ethyl group at position 3 of the piperazine ring. This compound is synthesized via cyclization reactions involving hydrazine derivatives and cyclohexanedione precursors. For example, Strakova et al. (2002) demonstrated that 1-(2-carboxyphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole is formed by cyclizing 2-(2-carboxyphenyl)hydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione in ethanol with HCl . The compound’s carboxylic acid group enables reactivity in forming condensed heterocyclic systems, such as triazinoquinazolines, through lactamization reactions .
Properties
CAS No. |
1131622-38-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-2-10-9-15(8-7-14-10)12-6-4-3-5-11(12)13(16)17/h3-6,10,14H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
WKWLBSGBDPDBNB-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with aromatic and alkyl substituents exhibit diverse pharmacological and chemical properties. Below is a comparative analysis of key analogues:
Table 1: Comparison of 1-(2-Carboxyphenyl)-3-ethyl-piperazine with Analogues
Structural and Functional Differences
- Aromatic Substituents :
- Carboxylic Acid vs. Ester Groups :
Pharmacological Profiles
- Dopaminergic Activity :
- Serotonergic Activity :
- 1-(2-Methoxyphenyl)piperazine derivatives (e.g., p-MPPI) are pure antagonists at 5-HT1A receptors, unlike 1-(3-chlorophenyl)piperazine, which exhibits partial agonist effects .
Q & A
Q. What are the key synthetic routes for 1-(2-Carboxyphenyl)-3-ethyl-piperazine, and how do reaction conditions influence yield?
Methodology:
- The compound is synthesized via condensation of α,β-unsaturated ketones with hydrazine derivatives (e.g., (2-carboxyphenyl)hydrazine) in hot acetic acid.
- Example protocol: React 3-ethyl-propenone with (2-carboxyphenyl)hydrazine at 80–100°C in glacial acetic acid for 6–12 hours .
- Critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but may degrade sensitive groups. |
| Solvent | Acetic acid | Stabilizes intermediates; alternative solvents (e.g., ethanol) reduce yields by 15–20%. |
| Reaction Time | 6–12 hours | Shorter durations lead to incomplete cyclization. |
Q. How is the molecular conformation of this compound validated experimentally?
Methodology:
- X-ray crystallography : Resolves 3D structure, highlighting intramolecular hydrogen bonding between the carboxyphenyl group and piperazine nitrogen .
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 2.5–3.5 ppm confirm piperazine ring protons.
- ¹³C NMR: Signals at ~170 ppm verify the carboxyl group .
- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) confirm functional groups .
Q. What purification techniques are effective for isolating this compound?
Methodology:
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation of polar impurities .
- Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) resolve closely related byproducts (e.g., unreacted hydrazine derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Methodology:
- Catalyst screening : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve cyclization efficiency in Huisgen reactions for triazole derivatives .
- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 3 hours vs. 6 hours) with comparable yields .
- DoE (Design of Experiments) : Multi-variable analysis identifies interactions between temperature, solvent polarity, and reagent stoichiometry .
Q. What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?
Methodology:
- Substituent variation :
Q. How can contradictory data on solubility and stability be resolved?
Methodology:
- Comparative studies : Replicate experiments under controlled humidity and temperature (e.g., 25°C vs. 40°C) to assess hygroscopicity effects .
- Advanced analytics :
- Dynamic vapor sorption (DVS): Measures moisture uptake kinetics.
- Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., hydrolysis of the piperazine ring) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodology:
- In silico modeling :
- SwissADME : Predicts GI absorption (high) and BBB permeability (moderate) based on topological polar surface area (TPSA ≈ 65 Ų) .
- Molecular docking (AutoDock Vina) : Simulates interactions with CYP450 isoforms (e.g., CYP3A4) to forecast metabolic stability .
Q. How are spectroscopic discrepancies addressed in structural elucidation?
Methodology:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperazine ring protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 263.1295 for C₁₄H₁₈N₂O₂) with <2 ppm error .
- X-ray powder diffraction (XRPD) : Differentiates polymorphs (e.g., Form I vs. Form II) affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
